2,2,4,4-Tetramethylthietane
CAS No.: 75299-24-0
Cat. No.: VC17011813
Molecular Formula: C7H14S
Molecular Weight: 130.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75299-24-0 |
|---|---|
| Molecular Formula | C7H14S |
| Molecular Weight | 130.25 g/mol |
| IUPAC Name | 2,2,4,4-tetramethylthietane |
| Standard InChI | InChI=1S/C7H14S/c1-6(2)5-7(3,4)8-6/h5H2,1-4H3 |
| Standard InChI Key | ZTUHKAJEHWXWSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(S1)(C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
2,2,4,4-Tetramethylthietane consists of a thietane ring—a four-membered cyclic sulfide—with methyl groups substituted at the 2 and 4 positions. Its molecular formula is C₇H₁₄S, and its IUPAC name is 2,2,4,4-tetramethylthietane. The compound’s branched structure likely confers steric hindrance, influencing its reactivity and physical properties.
Key Structural Features:
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Ring Strain: The thietane ring’s 90° bond angles introduce significant angle strain, making it more reactive than larger cyclic sulfides like thiolane (five-membered ring).
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Steric Effects: Methyl groups at positions 2 and 4 may hinder nucleophilic attacks or ring-opening reactions.
Theoretical Physicochemical Properties
While experimental data for 2,2,4,4-tetramethylthietane is unavailable, properties can be extrapolated from similar compounds:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | 146.25 g/mol | Calculated from formula C₇H₁₄S |
| Boiling Point | 150–170°C | Compared to tetramethylthiirane |
| Density | 0.95–1.05 g/cm³ | Analogous cyclic sulfides |
| Refractive Index | 1.48–1.52 | Thietane derivatives |
Synthesis Pathways
Cyclization of Thiols
A plausible route involves the cyclization of 3-mercapto-2,2,4,4-tetramethylpentane under acidic conditions. This method mirrors the synthesis of smaller thietanes, where intramolecular nucleophilic substitution forms the ring .
Reaction Scheme:
Sulfur Insertion into Alkenes
Photochemical or thermal insertion of sulfur into 2,2,4,4-tetramethyl-1,3-pentadiene could yield the target compound. This approach is analogous to the synthesis of thiiranes from alkenes .
Challenges:
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Steric Hindrance: Bulky methyl groups may reduce reaction efficiency.
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Byproduct Formation: Competing polymerization or oxidation reactions.
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The strained thietane ring is susceptible to nucleophilic attack. Potential reactions include:
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Hydrolysis: Reaction with water or alcohols to form mercapto alcohols or ethers.
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Ammonolysis: Formation of thiolamines using ammonia or amines.
Oxidation
Controlled oxidation with peroxides or peracids could yield sulfoxides or sulfones, altering the compound’s polarity and stability.
Comparison with Analogous Compounds
2,2,4,4-Tetramethylthiirane
Thiirane (three-membered ring) derivatives exhibit higher ring strain and reactivity. The additional methyl groups in tetramethylthietane likely reduce reactivity but enhance thermal stability.
Tetramethylthiolane
Thiolane (five-membered ring) derivatives are less strained and more stable. The smaller thietane ring may offer unique kinetic properties in reactions.
Research Gaps and Future Directions
Current literature lacks experimental data on 2,2,4,4-Tetramethylthietane. Priority research areas include:
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Synthetic Optimization: Developing high-yield, scalable synthesis methods.
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Spectroscopic Characterization: NMR, IR, and mass spectrometry to confirm structure.
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Application Trials: Testing in polymer science and medicinal chemistry.
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